molecular formula C13H14BrNS B3079898 [(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine CAS No. 1078162-18-1

[(4-Bromothiophen-2-yl)methyl](2-phenylethyl)amine

Cat. No.: B3079898
CAS No.: 1078162-18-1
M. Wt: 296.23 g/mol
InChI Key: FFXHJRWMXNPDCR-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound that features a brominated thiophene ring attached to a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of reactions to introduce the phenylethylamine group. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Formation of the Intermediate: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the intermediate compound.

    Final Coupling: The intermediate is coupled with 2-phenylethylamine under reductive amination conditions to yield the final product.

Industrial Production Methods

Industrial production of (4-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases to facilitate nucleophilic attack.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding thiophene derivative without the bromine atom.

    Substitution: Introduction of various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the phenylethylamine moiety can engage in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromothiophen-2-yl)methylamine: Similar structure but with a different substitution pattern on the thiophene ring.

    (4-Bromothiophen-2-yl)methylamine: Lacks the phenylethylamine moiety, resulting in different chemical and biological properties.

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to the combination of the brominated thiophene ring and the phenylethylamine group

Biological Activity

(4-Bromothiophen-2-yl)methylamine is an organic compound characterized by a brominated thiophene ring attached to a phenylethylamine moiety. Its unique structure suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The molecular formula of (4-Bromothiophen-2-yl)methylamine is C13H14BrNS, with a molecular weight of approximately 295.23 g/mol. The compound features a bromine atom at the 4-position of the thiophene ring, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the following steps:

  • Bromination of Thiophene : Thiophene is brominated using bromine in the presence of a catalyst like iron(III) bromide.
  • Formation of Intermediate : The brominated thiophene reacts with formaldehyde and a secondary amine to form an intermediate compound.
  • Final Coupling : The intermediate is coupled with 2-phenylethylamine under reductive amination conditions to yield the final product.

Biological Activity

Research indicates that compounds containing thiophene rings often exhibit significant biological activities, including:

  • Ligand Activity : (4-Bromothiophen-2-yl)methylamine has been investigated for its potential as a ligand in receptor studies, influencing neurotransmission and cellular signaling pathways .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic activity against various cancer cell lines. For example, related compounds have shown promising results in vivo against human colon adenocarcinoma xenografts .

The mechanism of action involves interaction with molecular targets such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the phenylethylamine moiety may engage in hydrogen bonding and electrostatic interactions, modulating the activity of target molecules .

Research Findings and Case Studies

Several studies have explored the biological activity of thiophene-based compounds similar to (4-Bromothiophen-2-yl)methylamine:

StudyFindings
Study 1Demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines (HT-29 model) .
Study 2Investigated binding affinities to various receptors, suggesting modulation of neurotransmission pathways .
Study 3Explored the synthesis and characterization of analogs, indicating potential for drug development .

Future Directions

The ongoing research into (4-Bromothiophen-2-yl)methylamine focuses on:

  • Derivatives Development : Exploring structural modifications to enhance biological activity.
  • Mechanistic Studies : Elucidating specific interactions with receptors and enzymes.
  • Therapeutic Applications : Investigating potential uses in treating cancer and other diseases.

Properties

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNS/c14-12-8-13(16-10-12)9-15-7-6-11-4-2-1-3-5-11/h1-5,8,10,15H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXHJRWMXNPDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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